(1R*,2S*,4S*)-7-Aza-bicyclo[2.2.1]heptane-2-carboxylic acid hydrobromide
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Overview
Description
(1R*,2S*,4S*)-7-Aza-bicyclo[221]heptane-2-carboxylic acid hydrobromide is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R*,2S*,4S*)-7-Aza-bicyclo[2.2.1]heptane-2-carboxylic acid hydrobromide typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the nitrogen atom: This step often involves the use of aziridines or other nitrogen-containing reagents to incorporate the nitrogen atom into the bicyclic system.
Functionalization of the carboxylic acid group: The carboxylic acid group can be introduced through various methods, including oxidation reactions or the use of carboxylation reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(1R*,2S*,4S*)-7-Aza-bicyclo[2.2.1]heptane-2-carboxylic acid hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(1R*,2S*,4S*)-7-Aza-bicyclo[2.2.1]heptane-2-carboxylic acid hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R*,2S*,4S*)-7-Aza-bicyclo[2.2.1]heptane-2-carboxylic acid hydrobromide involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to changes in biological pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid**: This compound has a similar bicyclic structure but includes a tert-butoxycarbonyl (Boc) protecting group.
(1R,2S,4S)-rel-7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic Acid: Another similar compound with a Boc protecting group.
Uniqueness
(1R*,2S*,4S*)-7-Aza-bicyclo[2.2.1]heptane-2-carboxylic acid hydrobromide is unique due to its specific stereochemistry and the presence of the hydrobromide salt, which can influence its solubility and reactivity compared to other similar compounds.
Properties
IUPAC Name |
(1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.BrH/c9-7(10)5-3-4-1-2-6(5)8-4;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5-,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBVIXGGYLNGIJ-WLUDYRNVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2)C(=O)O.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C[C@H]1N2)C(=O)O.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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